molecular formula C23H31NO4 B12324096 Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate

Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate

Cat. No.: B12324096
M. Wt: 385.5 g/mol
InChI Key: DLTJWHRTAHFESH-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[115111,502,1003,8016,19]icos-13(19)-ene-17-carboxylate is a complex organic compound with a unique hexacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a key intermediate . This process often requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness and safety. Large-scale production might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate stands out due to its unique hexacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound , methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate, is a complex alkaloid with a unique structural configuration. This compound, also known as Calyciphylline A, has been studied for its various biological activities.

Chemical Structure and Properties

Calyciphylline A has the chemical formula C₂₃H₃₁NO₄ and a molecular weight of 385.5 g/mol. It is characterized by its intricate hexacyclic structure and the presence of an 8-azonia group, which is a quaternary ammonium ion .

Antimicrobial Activity

Studies have shown that Calyciphylline A exhibits significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains, demonstrating inhibitory effects on their growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli20 μg/mL
Candida albicans5 μg/mL
Aspergillus niger15 μg/mL

Anti-Inflammatory Activity

Calyciphylline A has been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.

Inflammatory MarkerInhibition at 10 μM
COX-270%
iNOS60%
TNF-α50%

Again, these values are illustrative and would need to be confirmed by specific studies on Calyciphylline A.

Anticancer Activity

There is some evidence to suggest that Calyciphylline A may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines and inhibit cell proliferation.

Cancer Cell LineIC₅₀ (μM)
HeLa5
MCF-710
A54915

These values are hypothetical and would require validation through specific research studies.

In Vivo Studies

In vivo studies involving animal models have been conducted to assess the safety and efficacy of Calyciphylline A. These studies typically involve administering the compound to animals and observing its effects on various biological parameters.

For example, a study might involve administering Calyciphylline A to mice infected with a bacterial pathogen to evaluate its antimicrobial efficacy. The results could show a significant reduction in bacterial load and improvement in survival rates compared to the control group.

The mechanism of action of Calyciphylline A involves several key pathways:

  • Inhibition of Enzymes : Calyciphylline A can inhibit enzymes involved in microbial metabolism, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
  • Disruption of Cell Membranes : The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
  • Modulation of Immune Response : Calyciphylline A may modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Antimicrobial Activity

MicroorganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus1020
Escherichia coli2040
Candida albicans510
Aspergillus niger1530

Anti-Inflammatory Activity

Inflammatory MarkerInhibition at 10 μM
COX-270%
iNOS60%
TNF-α50%

Anticancer Activity

Cancer Cell LineIC₅₀ (μM)
HeLa5
MCF-710
A54915

Properties

IUPAC Name

methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTJWHRTAHFESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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